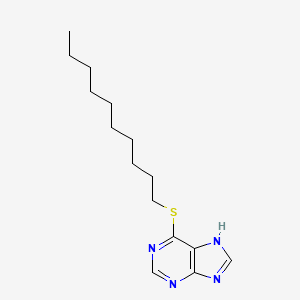

6-decylsulfanyl-7H-purine

Description

Properties

CAS No. |

6974-90-9 |

|---|---|

Molecular Formula |

C15H24N4S |

Molecular Weight |

292.4 g/mol |

IUPAC Name |

6-decylsulfanyl-7H-purine |

InChI |

InChI=1S/C15H24N4S/c1-2-3-4-5-6-7-8-9-10-20-15-13-14(17-11-16-13)18-12-19-15/h11-12H,2-10H2,1H3,(H,16,17,18,19) |

InChI Key |

IZEYPLNZOVRJBO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCSC1=NC=NC2=C1NC=N2 |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Biological Significance of 6-decylsulfanyl-7H-purine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 6-decylsulfanyl-7H-purine, a derivative of the clinically important antimetabolite, 6-mercaptopurine (6-MP). This document details a probable synthetic protocol, presents representative quantitative data, and elucidates the established metabolic pathway through which such S-alkylated purine derivatives are expected to exert their biological effects. The information herein is intended to support research and development efforts in the fields of medicinal chemistry and oncology.

Introduction

6-Mercaptopurine and its derivatives are a cornerstone in the treatment of various cancers, particularly acute lymphoblastic leukemia, and also find application in managing autoimmune diseases[1]. These compounds function as prodrugs, undergoing intracellular activation to form 6-thioguanine nucleotides (6-TGNs), which are the ultimate cytotoxic agents[2]. The S-alkylation of 6-mercaptopurine, as in the case of this compound, represents a strategy to modify the parent drug's physicochemical properties, potentially influencing its absorption, distribution, metabolism, and excretion (ADME) profile. It is hypothesized that such derivatives can act as prodrugs, releasing 6-mercaptopurine intracellularly[3][4].

Synthesis of this compound

The synthesis of this compound is achieved via a nucleophilic substitution reaction, specifically the S-alkylation of 6-mercaptopurine with 1-bromodecane. The thiol group of 6-mercaptopurine is a potent nucleophile, particularly in the presence of a base, and readily attacks the electrophilic carbon of the alkyl halide.

Reaction Scheme

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol

The following protocol is a representative procedure for the S-alkylation of 6-mercaptopurine, adapted from established methods for similar derivatives[5].

Materials:

-

6-Mercaptopurine (1.0 eq)

-

1-Bromodecane (1.1 eq)

-

Potassium Carbonate (K₂CO₃) (1.5 eq)

-

Dimethyl sulfoxide (DMSO)

-

Deionized water

-

Ethyl acetate

-

Brine

Procedure:

-

To a solution of 6-mercaptopurine in dimethyl sulfoxide, add potassium carbonate.

-

Stir the suspension at room temperature for 30 minutes.

-

Add 1-bromodecane dropwise to the reaction mixture.

-

Continue stirring at room temperature for 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into deionized water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Quantitative Data

The following table summarizes representative data for the synthesis of S-alkylated 6-mercaptopurine derivatives. It is important to note that yields can vary significantly based on the specific alkylating agent and reaction conditions[5].

| Parameter | Value/Description | Reference |

| Yield | 5 - 62% | [5] |

| Physical Appearance | Off-white to pale yellow solid | Assumed |

| Purity (by HPLC) | >95% | Expected |

| ¹H NMR | Consistent with the structure of this compound | [6][7] |

| Mass Spectrometry | [M+H]⁺ corresponding to the molecular weight of the product | [6][7] |

Metabolic Activation Pathway

This compound is anticipated to function as a prodrug of 6-mercaptopurine. Intracellularly, the decylsulfanyl group is likely cleaved to release 6-mercaptopurine, which then enters the established metabolic pathway to form the active 6-thioguanine nucleotides (6-TGNs)[8][9][10].

References

- 1. Mercaptopurine - Wikipedia [en.wikipedia.org]

- 2. Preparation, Characterization, Pharmacokinetic, and Therapeutic Potential of Novel 6-Mercaptopurine-Loaded Oral Nanomedicines for Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel derivatives of 6-mercaptopurine: synthesis, characterization and antiproliferative activities of S-allylthio-mercaptopurines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Alkylation of 6-mercaptopurine (6-MP) with N-alkyl-N-alkoxycarbonylaminomethyl chlorides: S6-(N-alkyl-N-alkoxycarbonyl)aminomethyl-6-MP prodrug structure effect on the dermal delivery of 6-MP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biotransformation of 6-thioguanine in inflammatory bowel disease patients: a comparison of oral and intravenous administration of 6-thioguanine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thiopurine pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ClinPGx [clinpgx.org]

6-decylsulfanyl-7H-purine chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activity of 6-decylsulfanyl-7H-purine. As specific experimental data for this compound is limited in publicly available literature, this document extrapolates information from closely related 6-alkylthiopurine analogs and the parent compound, 6-mercaptopurine.

Core Chemical Properties

| Property | Data | Source/Method |

| Molecular Formula | C₁₅H₂₄N₄S | Calculated |

| Molecular Weight | 292.44 g/mol | Calculated |

| Appearance | Expected to be a solid at room temperature. | Inferred from analogs |

| Melting Point | Not determined. | - |

| Boiling Point | Not determined. | - |

| Solubility | Expected to be poorly soluble in water, soluble in organic solvents. | Inferred from structure |

Note: The molecular formula and weight are calculated for this compound. Data for related compounds should be used with caution.

Synthesis Methodology

The synthesis of this compound can be achieved through the S-alkylation of 6-mercaptopurine. This is a common and well-established method for the preparation of 6-alkylthiopurine derivatives.

Experimental Protocol: S-alkylation of 6-mercaptopurine

Materials:

-

6-mercaptopurine

-

1-Bromodecane (or other decyl halide)

-

Base (e.g., sodium hydroxide, potassium carbonate)

-

Solvent (e.g., ethanol, dimethylformamide)

Procedure:

-

Dissolve 6-mercaptopurine in the chosen solvent in a reaction vessel.

-

Add a stoichiometric equivalent of the base to deprotonate the thiol group of 6-mercaptopurine, forming the thiolate anion.

-

Slowly add 1-bromodecane to the reaction mixture with stirring.

-

Heat the mixture to a suitable temperature (e.g., reflux) and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain this compound.

Logical Workflow for Synthesis

Caption: Synthetic workflow for this compound.

Potential Biological Activity and Signaling Pathways

The biological activity of many 6-alkylthiopurines stems from their ability to act as prodrugs of 6-mercaptopurine.[1] It is highly probable that this compound follows this mechanism.

Upon cellular uptake, the decylsulfanyl group is likely cleaved, releasing 6-mercaptopurine. 6-mercaptopurine is then metabolized to its active form, thioinosine monophosphate (TIMP), by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT). TIMP can then interfere with de novo purine synthesis, a critical pathway for the proliferation of rapidly dividing cells like cancer cells.

Proposed Signaling Pathway Inhibition

Caption: Proposed mechanism of action for this compound.

Conclusion

This compound is a derivative of the well-known antimetabolite 6-mercaptopurine. While specific experimental data is lacking, its chemical properties and biological activity can be reasonably inferred from related compounds. Its synthesis is expected to be straightforward via S-alkylation of 6-mercaptopurine. The long decyl chain may influence its solubility, membrane permeability, and pharmacokinetic profile, making it an interesting candidate for further investigation in drug development, particularly in the context of cancer and autoimmune diseases where 6-mercaptopurine has established efficacy. Further research is required to fully characterize this compound and validate its therapeutic potential.

References

An In-Depth Technical Guide on the Putative Mechanism of Action of 6-decylsulfanyl-7H-purine

Disclaimer: As of October 2025, a thorough review of published scientific literature reveals no specific data pertaining to the mechanism of action, biological activity, or experimental protocols for 6-decylsulfanyl-7H-purine. The following guide is therefore based on the well-established mechanisms of structurally related 6-alkylsulfanyl-purine compounds, which are known primarily for their activity as purine antimetabolites. This document serves as a theoretical framework for researchers and drug development professionals interested in this class of compounds.

Introduction to 6-Alkylsulfanyl-Purines

Purine analogues are a cornerstone of chemotherapy and immunosuppressive therapy. The introduction of a thioether linkage at the C6 position of the purine ring, as seen in 6-alkylsulfanyl-purines, gives rise to a class of compounds with significant cytotoxic and antiproliferative potential. These molecules structurally mimic endogenous purines, such as adenine and guanine, allowing them to interfere with vital cellular processes. While the specific activity of this compound has not been characterized, its long alkyl chain may influence its lipophilicity, membrane permeability, and interactions with cellular targets.

Postulated Mechanism of Action: Purine Antimetabolism

The primary mechanism of action for 6-alkylsulfanyl-purines is believed to be their function as purine antimetabolites. This multifaceted mechanism can be broken down into several key steps, ultimately leading to the inhibition of DNA and RNA synthesis and the induction of apoptosis.

Cellular Uptake and Metabolic Activation

6-alkylsulfanyl-purines are typically transported into cells via nucleobase transporters. Once inside the cell, they are recognized as substrates by enzymes in the purine salvage pathway. A key enzyme, hypoxanthine-guanine phosphoribosyltransferase (HGPRT), catalyzes the conversion of the 6-alkylsulfanyl-purine into its corresponding ribonucleotide. This metabolic activation is crucial for the compound's cytotoxic effects.

Inhibition of De Novo Purine Synthesis

The activated ribonucleotide of the 6-alkylsulfanyl-purine can act as a feedback inhibitor of key enzymes involved in the de novo purine biosynthesis pathway. A primary target is glutamine-5-phosphoribosyl-1-pyrophosphate amidotransferase (GPAT), which catalyzes the first committed step in this pathway. Inhibition of GPAT leads to a depletion of the intracellular pool of purine nucleotides, which are essential for nucleic acid synthesis.

Incorporation into Nucleic Acids

The triphosphate form of the activated 6-alkylsulfanyl-purine can be incorporated into both DNA and RNA during replication and transcription. The presence of this fraudulent base disrupts the normal structure and function of nucleic acids, leading to strand breaks, inhibition of DNA and RNA polymerases, and ultimately, cell cycle arrest and apoptosis.

The following diagram illustrates the general mechanism of action for a 6-alkylsulfanyl-purine as a purine antimetabolite.

Figure 1. Postulated mechanism of action for 6-alkylsulfanyl-purines.

Quantitative Data from Related Compounds

While no quantitative data exists for this compound, the following table summarizes the cytotoxic activities of some other 6-alkylsulfanyl-purine derivatives against various cell lines. This data provides a benchmark for the potential potency of this class of compounds.

| Compound Name | Cell Line | IC50 (µM) | Citation |

| 6-(propylthio)purine | Leishmania amazonensis | >100 | [1] |

| 6-(pentylthio)purine | Leishmania amazonensis | 80 | [1] |

| 6-(hexylthio)purine | Leishmania amazonensis | 65 | [1] |

Experimental Protocols

To investigate the mechanism of action of a novel compound like this compound, a series of in vitro experiments would be necessary. Below are generalized protocols for key assays.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effect of the compound on cancer cell lines.

Workflow:

Figure 2. Workflow for a standard MTT cell viability assay.

Methodology:

-

Cell Seeding: Plate cells (e.g., HeLa, A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the medium in the wells with the medium containing the compound. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Purine Biosynthesis Inhibition Assay

This assay measures the ability of the compound to inhibit the de novo synthesis of purines.

Methodology:

-

Cell Culture: Culture cells in a purine-deficient medium.

-

Treatment: Treat the cells with this compound for a specified period.

-

Radiolabeling: Add a radiolabeled precursor, such as [¹⁴C]glycine or [¹⁴C]formate, to the medium.

-

Nucleic Acid Extraction: After incubation, harvest the cells and extract the total nucleic acids.

-

Quantification: Measure the incorporation of the radiolabel into the nucleic acid fraction using a scintillation counter.

-

Analysis: Compare the amount of radiolabel incorporated in treated cells to that in untreated control cells to determine the extent of inhibition.

Conclusion and Future Directions

While direct experimental evidence for the mechanism of action of this compound is currently unavailable, the established pharmacology of related 6-alkylsulfanyl-purines provides a strong foundation for hypothesizing its role as a purine antimetabolite. The long decyl chain may confer unique properties, such as enhanced membrane permeability or altered enzyme binding, which warrants further investigation. Future research should focus on the synthesis and biological evaluation of this specific compound to elucidate its cytotoxic potential, identify its precise molecular targets, and explore its therapeutic promise. The experimental protocols outlined in this guide provide a roadmap for such investigations.

References

Potential Therapeutic Targets of 6-decylsulfanyl-7H-purine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the potential therapeutic targets of 6-decylsulfanyl-7H-purine, a novel purine derivative. While direct experimental data for this specific molecule is not yet publicly available, this document synthesizes the extensive body of research on structurally related 6-alkylthio-purines and other 6-substituted purine analogs to forecast its likely biological activities and mechanisms of action. By examining the structure-activity relationships of this class of compounds, we can infer potential applications in oncology, immunology, and beyond. This guide also outlines relevant experimental protocols to facilitate future research and drug development efforts.

Introduction: The Therapeutic Potential of 6-Substituted Purines

Purine analogs represent a cornerstone of modern chemotherapy and immunosuppressive therapy.[1][2] The strategic modification of the purine scaffold has yielded a plethora of clinically significant drugs. The substituent at the 6-position of the purine ring is a particularly critical determinant of biological activity, influencing the molecule's interaction with a wide array of cellular targets.[3][4]

The subject of this guide, this compound, belongs to the class of 6-alkylthio-purines. Its structure, featuring a ten-carbon alkyl chain attached to the purine core via a sulfur atom, suggests several potential avenues for therapeutic intervention. This document will explore these possibilities based on the established pharmacology of its chemical relatives.

Inferred Therapeutic Targets of this compound

Based on the known biological activities of 6-alkylthio-purines and related compounds, several key therapeutic targets can be postulated for this compound.

Purine Metabolism and DNA Synthesis

The most well-established mechanism of action for 6-thiopurines, such as 6-mercaptopurine (6-MP) and 6-thioguanine (6-TG), is the disruption of de novo purine biosynthesis and subsequent incorporation into DNA and RNA, leading to cytotoxicity.[1][5][6] It is highly probable that this compound will be metabolized to a thiopurine nucleotide analog, which can then inhibit key enzymes in the purine salvage and synthesis pathways.

Potential Enzyme Targets:

-

Hypoxanthine-guanine phosphoribosyltransferase (HGPRT): This enzyme is crucial for the conversion of 6-mercaptopurine to its active metabolite, thioinosine monophosphate (TIMP).[7] The decylsulfanyl group may influence the affinity for and processing by HGPRT.

-

Inosinate Dehydrogenase (IMPDH): TIMP is known to inhibit IMPDH, which catalyzes a key step in the synthesis of guanine nucleotides.[7]

-

Glutamine-5-phosphoribosylpyrophosphate amidotransferase (GPAT): This is the rate-limiting enzyme in de novo purine synthesis and is inhibited by thiopurine metabolites.[6]

The cytotoxic effects resulting from the disruption of these pathways make this compound a potential candidate for development as an anticancer agent , particularly for hematological malignancies like acute lymphoblastic leukemia (ALL).[1][8]

Figure 1. Postulated mechanism of action via purine metabolism.

Immunosuppression and Anti-inflammatory Effects

Beyond their cytotoxic effects, 6-thiopurines are potent immunosuppressants.[6] This activity is leveraged in the treatment of autoimmune diseases such as Crohn's disease and ulcerative colitis.[1][8] The mechanism involves the induction of apoptosis in activated T-lymphocytes.

Potential Signaling Pathway Modulation:

-

Rac1 and T-cell Apoptosis: 6-thioguanine has been shown to induce apoptosis in activated T-cells by inhibiting the small GTPase Rac1, leading to the activation of the pro-apoptotic protein BAX. This effect is independent of its incorporation into DNA.

Given these precedents, this compound could be investigated as a potential therapeutic for autoimmune disorders and other inflammatory conditions.

References

- 1. Mercaptopurine - Wikipedia [en.wikipedia.org]

- 2. Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and activity of 6-substituted purine linker amino acid immunostimulants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. 6 Mercaptopurine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Mercaptopurine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-decylsulfanyl-7H-purine Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-decylsulfanyl-7H-purine derivatives and their analogues. While specific research on the 6-decylsulfanyl substitution is limited, this document extrapolates from the rich body of literature on closely related 6-substituted purine derivatives. The purine ring is a highly significant heterocyclic structure in nature, forming the core of adenine and guanine in nucleic acids and playing a pivotal role in numerous metabolic processes.[1] This makes the purine scaffold a "privileged structure" in medicinal chemistry, with a vast number of synthetic derivatives being explored for their therapeutic potential.[1]

This guide covers the synthesis, biological activity, experimental protocols, and potential mechanisms of action for this class of compounds, with a focus on their application in cancer research. Purine analogues are a well-established class of antimetabolites used in chemotherapy, acting by interfering with DNA synthesis in rapidly proliferating cancer cells.[2] Many derivatives also function as potent inhibitors of various protein kinases.[1]

I. Synthesis of this compound Derivatives

The synthesis of 6-alkylsulfanyl purines can be readily achieved from commercially available purine precursors. A common and effective strategy involves the nucleophilic substitution of a leaving group, such as a halogen, at the C-6 position of the purine ring with a desired thiol.

A plausible and efficient route to synthesize this compound would start from 6-chloropurine. The reaction proceeds via a nucleophilic aromatic substitution where the sulfur atom of decanethiol displaces the chloride ion at the C-6 position. This reaction is typically carried out in the presence of a base to deprotonate the thiol, thereby increasing its nucleophilicity.

II. Biological Activity of 6-Substituted Purine Analogues

Derivatives of 6-substituted purines have demonstrated a wide range of biological activities, with a significant focus on their potential as cytotoxic agents against various cancer cell lines.[3] The substitution at the C-6 position is crucial for their anticancer activity.[4] Analogues with different substitutions, including phenyl, phenoxyphenyl, and various amino groups, have shown potent activity.[4][5][6]

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity (IC₅₀ values) of several representative 6-substituted purine analogues against a panel of human cancer cell lines. This data highlights the potential of modifications at the C-6 position to elicit potent anticancer effects.

| Compound Name | Substitution at C-6 | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound 9 | 4-Phenoxyphenyl | Huh7 (Liver) | 5.4 | [4][5] |

| Compound 27 | N⁶-(4-trifluoromethylphenyl)piperazine | Huh7 (Liver) | 1 | [6] |

| Compound 27 | N⁶-(4-trifluoromethylphenyl)piperazine | HCT116 (Colon) | 4 | [6] |

| Compound 27 | N⁶-(4-trifluoromethylphenyl)piperazine | MCF7 (Breast) | 2 | [6] |

| Compound 27 | N⁶-(4-trifluoromethylphenyl)piperazine | Mahlavu (Liver) | 3 | [6] |

| Compound 27 | N⁶-(4-trifluoromethylphenyl)piperazine | FOCUS (Liver) | 1 | [6] |

| Compound 1d | N-(purin-6-yl)aminoalkanoyl derivative | 4T1 (Murine Mammary) | High Activity | [7] |

| Compound 1d | N-(purin-6-yl)aminoalkanoyl derivative | COLO201 (Colorectal) | High Activity | [7] |

| Compound 1d | N-(purin-6-yl)aminoalkanoyl derivative | SNU-1 (Gastric) | High Activity | [7] |

| Compound 1d | N-(purin-6-yl)aminoalkanoyl derivative | HepG2 (Hepatocellular) | High Activity | [7] |

*Qualitative "high activity" reported, specific IC₅₀ values not provided in the abstract.

III. Experimental Protocols

This section provides detailed methodologies for the synthesis, characterization, and biological evaluation of this compound derivatives.

A. General Protocol for Synthesis and Characterization

This protocol is a generalized procedure based on common methods for the synthesis of 6-substituted purines.[7][8]

-

Reaction Setup: To a solution of 6-chloropurine (1.0 mmol) in a suitable solvent such as dimethylformamide (DMF) or ethanol (20 mL), add a base such as potassium carbonate (K₂CO₃, 2.0 mmol).

-

Addition of Thiol: Add decanethiol (1.2 mmol) to the mixture.

-

Reaction Conditions: Stir the reaction mixture at an elevated temperature (e.g., 80 °C) and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 6-12 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., isopropanol) or by column chromatography on silica gel.[8]

-

Characterization: The structure and purity of the final compound are confirmed using standard analytical techniques:

B. Protocol for In Vitro Cytotoxicity Assay (SRB Assay)

This protocol is based on the NCI-sulforhodamine B (SRB) assay, a common method for screening anticancer drugs.[6]

-

Cell Plating: Seed human cancer cells (e.g., Huh7, HCT116, MCF7) into 96-well plates at an appropriate density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the synthesized purine derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil).

-

Cell Fixation: Following incubation, discard the medium and fix the cells with cold trichloroacetic acid (TCA).

-

Staining: Wash the plates with water and stain the fixed cells with 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid.

-

Washing: Remove the unbound SRB dye by washing with 1% acetic acid.

-

Solubilization: Solubilize the protein-bound dye with a 10 mM Tris base solution.

-

Absorbance Reading: Measure the absorbance at a suitable wavelength (e.g., 510 nm) using a microplate reader.

-

Data Analysis: Plot the percentage of cell survival against the drug concentration and determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%).

IV. Potential Signaling Pathways and Mechanism of Action

Purine analogues exert their biological effects through various mechanisms, primarily by acting as antimetabolites.[2] These compounds, due to their structural similarity to natural purines, can interfere with the synthesis of nucleic acids, which is a hallmark of rapidly dividing cancer cells.

The proposed mechanism for many purine-based cytotoxic agents involves the following steps:

-

Cellular Uptake: The purine analogue is transported into the cancer cell.

-

Metabolic Activation: It is often metabolized (e.g., phosphorylated) by cellular enzymes into its nucleotide form.

-

Inhibition of DNA Synthesis: The fraudulent nucleotide competes with natural nucleotides (like ATP or GTP) for incorporation into newly synthesizing DNA strands by DNA polymerases.

-

Chain Termination/DNA Damage: The incorporation of the analogue can lead to the termination of DNA chain elongation or create a structurally flawed DNA molecule, triggering cell cycle arrest and apoptosis (programmed cell death).[7]

In addition to acting as antimetabolites, purine derivatives are well-known inhibitors of a wide range of enzymes, particularly protein kinases that are often dysregulated in cancer.[1] The specific signaling pathways inhibited would depend on the precise nature of the substitutions on the purine ring. Further investigation would be required to determine if this compound derivatives also exhibit kinase inhibitory activity.

References

- 1. daneshyari.com [daneshyari.com]

- 2. Potential Mechanisms Connecting Purine Metabolism and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Some Substituted 6-Phenyl Purine Analogues and Their Biological Evaluation as Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of novel 6-substituted amino-9-(β-d-ribofuranosyl)purine analogs and their bioactivities on human epithelial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Profile of 6-Substituted Purine Analogs: A Technical Overview

Introduction

This technical guide provides a comprehensive overview of the in vitro studies of 6-substituted purine analogs, a class of compounds with significant interest in drug discovery due to their diverse biological activities. While specific research on 6-decylsulfanyl-7H-purine is not publicly available, this document synthesizes findings from studies on structurally related 6-substituted purine derivatives, offering insights into their potential mechanisms of action, cytotoxic effects, and the experimental approaches used for their evaluation. The information presented is intended for researchers, scientists, and professionals in the field of drug development.

Quantitative Data Summary

The cytotoxic activity of various 6-substituted purine analogs has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of these compounds. The data from the cited studies are summarized in the table below.

| Compound Class | Compound | Cell Line | IC50 (µM) | Reference |

| 6-Phenyl Purine Analogs | 6-(4-Phenoxyphenyl)-9-(tetrahydropyran-2-yl)-9H-purine | Huh7 (Liver Cancer) | 5.4 | [1][2] |

| N-(Purin-6-yl)aminopolymethylene Carboxylic Acid Derivatives | Compound 1d (n=10) | Vero E6 | < 30 | [3] |

Table 1: Cytotoxic Activity of 6-Substituted Purine Analogs

Key Signaling Pathways and Mechanisms of Action

The biological activity of 6-substituted purine analogs is often attributed to their interference with essential cellular processes, particularly nucleotide metabolism.

One of the key mechanisms identified for a class of purine analogs, the pyrrolo[2,3-d]pyrimidine thienoyl derivatives, is the inhibition of de novo purine biosynthesis.[4] This pathway is crucial for the synthesis of purine nucleotides, which are essential for DNA and RNA synthesis, cellular energy, and signaling. Specifically, these compounds have been shown to potently inhibit β-glycinamide ribonucleotide (GAR) formyltransferase (GARFTase), a folate-dependent enzyme in this pathway.[4]

Below is a diagram illustrating the simplified de novo purine biosynthesis pathway and the point of inhibition by these purine analogs.

Caption: Inhibition of GARFTase in the de novo purine synthesis pathway.

Experimental Protocols

The in vitro evaluation of 6-substituted purine analogs typically involves a series of assays to determine their biological activity. Below are generalized methodologies based on the cited literature.

In Vitro Anticancer Activity Screening

A common workflow for assessing the cytotoxic potential of newly synthesized compounds is outlined below.

Caption: General workflow for in vitro anticancer screening of purine analogs.

Detailed Methodologies:

-

Cell Culture: Human cancer cell lines, such as Huh7 (liver), HCT116 (colon), and MCF7 (breast), are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[1][2] Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Cytotoxicity Assays: The cytotoxic effects of the compounds are typically determined using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48-72 hours).

-

After incubation, the MTT reagent is added to each well. Viable cells with active metabolism convert MTT into a purple formazan product.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined by plotting the percentage of viability against the log of the compound concentration.

-

While direct in vitro studies on this compound are not currently in the public domain, the research on analogous 6-substituted purine derivatives provides a valuable framework for understanding their potential as therapeutic agents. The data indicates that modifications at the 6-position of the purine ring can lead to potent cytotoxic activity against various cancer cell lines.[1][2] The primary mechanism for some of these analogs appears to be the disruption of de novo purine biosynthesis, a critical pathway for cancer cell proliferation.[4] The experimental protocols outlined in this guide provide a basis for the continued investigation and development of this important class of molecules. Future studies are warranted to synthesize and evaluate this compound to determine its specific biological profile and therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Some Substituted 6-Phenyl Purine Analogues and Their Biological Evaluation as Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and biological activity of 6-substituted pyrrolo[2,3-d]pyrimidine thienoyl regioisomers as inhibitors of de novo purine biosynthesis with selectivity for cellular uptake by high affinity folate receptors and the proton-coupled folate transporter over the reduced folate carrier - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Cytotoxicity Screening of 6-Decylsulfanyl-7H-Purine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of 6-decylsulfanyl-7H-purine, a derivative of the well-known antimetabolite 6-mercaptopurine (6-MP). While specific experimental data for this particular analog is not extensively available in public literature, this document synthesizes information from studies on closely related 6-substituted purine derivatives to offer a foundational understanding of its potential cytotoxic profile and the methodologies for its evaluation.

Introduction to 6-Substituted Purine Analogs

Purine analogs, particularly those substituted at the 6-position, represent a significant class of compounds with therapeutic potential, most notably in the realm of oncology. The parent compound, 6-mercaptopurine, has been a cornerstone in the treatment of acute lymphoblastic leukemia.[1][2][3] Its mechanism of action primarily involves the disruption of DNA and RNA synthesis, leading to cytotoxic effects in rapidly proliferating cells.[1][4]

The addition of an alkylthio substituent, such as a decylsulfanyl group, at the 6-position of the purine ring can significantly alter the compound's lipophilicity, cellular uptake, and ultimately, its cytotoxic potency and selectivity. The exploration of such derivatives is a key area of research in the development of novel anticancer agents.

Postulated Mechanism of Action and Signaling Pathways

The cytotoxic effects of 6-mercaptopurine and its derivatives are primarily attributed to their anabolism into thioguanine nucleotides (TGNs). These TGNs can be incorporated into DNA and RNA, leading to cell cycle arrest and apoptosis.[4][5] The metabolic activation of 6-MP involves a complex series of enzymatic reactions.

One of the key pathways involves the conversion of 6-MP to 6-thioguanine, which is cytotoxic and can lead to bone marrow toxicity.[6] The incorporation of 6-MP nucleotides into DNA is significantly higher than into RNA.[6] High concentrations of 6-MP can lead to an accumulation of its methylated metabolites, which can cause a severe reduction of natural deoxyribonucleotides, inhibiting DNA synthesis and arresting cells in the S and G2/M phases of the cell cycle.[6]

Below is a diagram illustrating the generalized metabolic and signaling pathway of 6-mercaptopurine, which is expected to be the foundational mechanism for this compound.

In Vitro Cytotoxicity of Related 6-Substituted Purine Analogs

While specific IC50 values for this compound are not available, the following tables summarize the cytotoxic activities of other 6-substituted purine analogs against various human cancer cell lines. This data provides a comparative context for the anticipated potency of the target compound.

Table 1: Cytotoxicity of 6-(4-Substituted Phenyl)purine Analogues

| Compound | Substitution at C-6 | Cancer Cell Line | IC50 (µM) | Reference |

| 9 | 4-Phenoxyphenyl | Huh7 (Liver) | 5.4 | |

| 16 | 4-Phenoxyphenyl | Huh7 (Liver) | Not specified as potent | |

| 30-32 | 4-Phenoxyphenyl | Huh7 (Liver) | Not specified as potent |

Table 2: Cytotoxicity of 6,9-Disubstituted Purine Analogues

| Compound | Substitution | Cancer Cell Line | IC50 (µM) | Reference |

| 12 | 6-(4-(4-trifluoromethylphenyl)piperazine) | Huh7 (Liver) | 0.08-0.13 | [7][8] |

| 22 | Not specified | Huh7 (Liver) | 0.08-0.13 | [7][8] |

| 25 | 6-(4-(3,4-dichlorophenyl)piperazine) | Huh7 (Liver) | < 0.1-0.13 | [7][8] |

| General | Various substitutions | HCT116 (Colon) | 0.05-21.8 | [7][8] |

| General | Various substitutions | MCF7 (Breast) | 0.05-21.8 | [7][8] |

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and is a suitable choice for the preliminary cytotoxicity screening of this compound.[9][10]

Principle

Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[9] The amount of formazan produced is directly proportional to the number of viable cells. The formazan crystals are then solubilized, and the absorbance is measured spectrophotometrically.[9]

Materials

-

Human cancer cell line(s) of interest (e.g., HepG2, MCF-7, HCT116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well flat-bottom plates

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound.

-

Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a negative control (medium only).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete solubilization.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can also be used to reduce background noise.

-

Data Analysis

-

Calculate Percent Viability:

-

Percent Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Control Cells - Absorbance of Blank)] x 100

-

-

Determine IC50 Value:

-

Plot the percent viability against the log of the compound concentration.

-

Use a non-linear regression analysis to determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

-

Experimental Workflow Diagram

Conclusion

This technical guide provides a framework for the preliminary cytotoxicity screening of this compound. By leveraging the knowledge of related 6-substituted purine analogs and employing standardized cytotoxicity assays such as the MTT assay, researchers can effectively evaluate the anticancer potential of this novel compound. The provided experimental protocol and workflow diagrams serve as a practical resource for initiating these critical preclinical studies. Further investigations will be necessary to elucidate the precise mechanism of action and to establish a comprehensive safety and efficacy profile for this compound.

References

- 1. Mercaptopurine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 6-mercaptopurine promotes energetic failure in proliferating T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ClinPGx [clinpgx.org]

- 6. researchgate.net [researchgate.net]

- 7. Design, Synthesis and In Vitro Cytotoxic Activity of New 6,9-Disubstituted Purine Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Structural Characterization of 6-decylsulfanyl-7H-purine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural characterization of 6-decylsulfanyl-7H-purine, a derivative of the clinically significant antimetabolite, 6-mercaptopurine. While specific experimental data for this novel compound is not extensively available in public literature, this document outlines a robust methodology for its synthesis and detailed structural elucidation based on established protocols for analogous 6-alkylthiopurine derivatives. The guide includes a plausible synthetic route, detailed experimental protocols, and expected spectroscopic and spectrometric data presented in a clear, tabular format for easy reference. Furthermore, a workflow for the synthesis and characterization is visualized using the DOT language. This document serves as a foundational resource for researchers engaged in the synthesis, characterization, and development of novel purine-based therapeutic agents.

Introduction

6-mercaptopurine (6-MP) is a cornerstone therapeutic agent in the treatment of acute lymphoblastic leukemia and has applications in various autoimmune diseases. Its biological activity is intrinsically linked to its purine scaffold, which allows it to function as an antimetabolite, interfering with DNA synthesis. The derivatization of the thiol group at the 6-position of the purine ring offers a promising avenue for modulating the compound's pharmacokinetic and pharmacodynamic properties. The introduction of a decyl chain to create this compound is hypothesized to enhance its lipophilicity, potentially influencing its membrane permeability and interaction with biological targets.

This guide provides a detailed theoretical framework and practical approach for the synthesis and comprehensive structural characterization of this compound.

Synthesis

The synthesis of this compound can be readily achieved via a nucleophilic substitution reaction between 6-mercaptopurine and a suitable decyl halide, such as 1-bromodecane. The reaction is typically carried out in the presence of a base to deprotonate the thiol group of 6-mercaptopurine, thereby activating it as a nucleophile.

Experimental Protocol: Synthesis of this compound

Materials:

-

6-mercaptopurine monohydrate

-

1-Bromodecane

-

Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

-

Ethanol or Dimethylformamide (DMF)

-

Distilled water

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve 6-mercaptopurine monohydrate (1.0 equivalent) in ethanol or DMF.

-

Add a solution of sodium hydroxide (1.1 equivalents) in water or solid potassium carbonate (1.5 equivalents). Stir the mixture at room temperature for 30 minutes to facilitate the formation of the thiolate anion.

-

To the resulting solution, add 1-bromodecane (1.2 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to a gentle reflux (typically 60-80 °C) and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion of the reaction (typically after 4-6 hours), cool the mixture to room temperature.

-

If the solvent is ethanol, remove it under reduced pressure. If DMF is used, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound as a pure solid.

Caption: Synthetic workflow for this compound.

Structural Characterization

The synthesized this compound should be subjected to a battery of analytical techniques to confirm its structure and purity. The following sections detail the expected outcomes from these analyses based on data from analogous 6-alkylthiopurines.

Spectroscopic and Spectrometric Data

The following tables summarize the expected quantitative data from various analytical techniques.

Table 1: Expected ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.7 | s | 1H | H-2 (Purine ring) |

| ~8.0 | s | 1H | H-8 (Purine ring) |

| ~3.3 | t | 2H | -S-CH₂ -(CH₂)₈-CH₃ |

| ~1.8 | p | 2H | -S-CH₂-CH₂ -(CH₂)₇-CH₃ |

| ~1.4 | m | 12H | -S-(CH₂)₂-(CH₂)₆ -CH₂-CH₃ |

| ~1.2 | m | 2H | -S-(CH₂)₈-CH₂ -CH₃ |

| ~0.9 | t | 3H | -S-(CH₂)₉-CH₃ |

Table 2: Expected ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | C-6 (Purine ring) |

| ~152 | C-2 (Purine ring) |

| ~150 | C-4 (Purine ring) |

| ~143 | C-8 (Purine ring) |

| ~130 | C-5 (Purine ring) |

| ~32 | -S-CH₂ -(CH₂)₈-CH₃ |

| ~30 | -S-CH₂-CH₂ -(CH₂)₇-CH₃ |

| ~29.5-29.0 | -(CH₂)n- (multiple signals) |

| ~23 | -S-(CH₂)₈-CH₂ -CH₃ |

| ~14 | -S-(CH₂)₉-CH₃ |

Table 3: Expected Mass Spectrometry Data (ESI+)

| m/z (amu) | Assignment |

| ~293.18 | [M+H]⁺ (Calculated for C₁₅H₂₅N₄S⁺) |

| ~153.03 | [M - C₁₀H₂₀ + H]⁺ (Purine thiol fragment) |

Table 4: Expected FT-IR Spectroscopic Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Assignment |

| ~3100-2900 | C-H stretching (purine ring and alkyl chain) |

| ~2920, ~2850 | C-H stretching (asymmetric and symmetric, alkyl) |

| ~1600-1400 | C=C and C=N stretching (purine ring) |

| ~1240 | C-N stretching |

| ~700-600 | C-S stretching |

Experimental Protocols for Characterization

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A 400 MHz NMR spectrometer.

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃).

-

Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. Use standard pulse programs.

-

Data Processing: Process the raw data using appropriate NMR software. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

3.2.2. Mass Spectrometry (MS)

-

Instrumentation: An Electrospray Ionization (ESI) mass spectrometer.

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

-

Analysis: Infuse the sample solution into the ESI source in positive ion mode. Acquire the mass spectrum over a suitable m/z range (e.g., 100-500 amu).

3.2.3. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Instrumentation: An FT-IR spectrometer.

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.

-

Acquisition: Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.

Logical Workflow for Structural Elucidation

The following diagram illustrates the logical workflow for the complete structural characterization of this compound.

Caption: Logical workflow for synthesis and structural confirmation.

Conclusion

This technical guide provides a comprehensive and practical framework for the synthesis and structural characterization of this compound. By following the detailed protocols and utilizing the expected analytical data as a reference, researchers can confidently synthesize and structurally verify this novel purine derivative. This foundational work is crucial for enabling further investigation into its potential therapeutic applications and advancing the field of medicinal chemistry.

An In-depth Technical Guide to the Solubility and Stability of 6-decylsulfanyl-7H-purine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted solubility and stability of 6-decylsulfanyl-7H-purine, a derivative of the purine analog 6-mercaptopurine (6-MP). Due to the limited availability of direct experimental data for this compound, this document extrapolates its physicochemical properties based on established data from structurally similar compounds, primarily 6-mercaptopurine and other 6-alkylthio-purines. This guide is intended to support researchers, scientists, and drug development professionals in designing experiments, formulating solutions, and understanding the potential degradation pathways of this compound. The information presented herein is curated from publicly available scientific literature and chemical databases.

Introduction

This compound belongs to the class of 6-substituted purine analogs, which are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The parent compound, 6-mercaptopurine, is a well-established immunosuppressive and anti-leukemic agent. The addition of a decylsulfanyl group at the 6-position of the purine ring is expected to significantly alter its lipophilicity, and consequently, its solubility, stability, and pharmacological properties. Understanding these physicochemical characteristics is paramount for its handling, formulation, and interpretation of biological data.

Predicted Physicochemical Properties

The introduction of a ten-carbon alkyl chain via a thioether linkage is the primary structural modification from 6-mercaptopurine to this compound. This change is anticipated to have the following effects:

-

Increased Lipophilicity: The long alkyl chain will significantly increase the compound's affinity for non-polar environments.

-

Reduced Aqueous Solubility: Conversely, the increased lipophilicity will lead to a decrease in solubility in aqueous solutions.

-

Modified Stability: The thioether bond is generally more stable to oxidation than the thiol group in 6-mercaptopurine. However, the overall stability will still be influenced by factors such as pH and exposure to light and oxidizing agents.

Predicted Solubility Profile

The solubility of this compound is predicted based on the known solubility of 6-mercaptopurine and the expected impact of the decylsulfanyl substituent.

Aqueous Solubility

The aqueous solubility of 6-mercaptopurine is limited.[1] Given the highly lipophilic nature of the decyl group, this compound is expected to be practically insoluble in water .[2]

Organic Solvent Solubility

6-mercaptopurine exhibits solubility in organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).[3] It is anticipated that this compound will be readily soluble in a range of common organic solvents.

Table 1: Predicted Solubility of this compound in Various Solvents

| Solvent | Predicted Solubility | Rationale / Supporting Evidence |

| Water | Practically Insoluble | The parent compound, 6-mercaptopurine, has limited aqueous solubility.[1] The addition of a long alkyl chain significantly increases lipophilicity. |

| Dimethyl Sulfoxide (DMSO) | Soluble | 6-mercaptopurine is soluble in DMSO.[2][3] The non-polar nature of the decyl chain is compatible with DMSO. |

| Dimethylformamide (DMF) | Soluble | 6-mercaptopurine is soluble in DMF.[3] |

| Ethanol | Soluble | 6-mercaptopurine is soluble in ethanol.[3] |

| Methanol | Soluble | Similar polarity to ethanol suggests good solubility. |

| Dichloromethane | Soluble | The lipophilic nature of the compound suggests solubility in chlorinated solvents. |

| Chloroform | Soluble | The lipophilic nature of the compound suggests solubility in chlorinated solvents. |

| n-Octanol | Soluble | The high lipophilicity indicates good solubility in this solvent, which is often used to determine partition coefficients. |

Factors Influencing Solubility

-

pH: For the parent compound 6-mercaptopurine, solubility can be influenced by pH due to the ionization of the thiol group.[1] While the thioether in this compound is not readily ionizable, the purine ring itself has ionizable protons, and thus pH may still have a minor effect on solubility.

-

Temperature: Generally, the solubility of organic compounds increases with temperature.

-

Co-solvents: The use of co-solvents, such as adding a small amount of DMSO to an aqueous buffer, can significantly enhance the apparent aqueous solubility of lipophilic compounds.[3] For 6-mercaptopurine, the addition of sodium benzoate has been shown to increase its aqueous solubility.[4]

Predicted Stability Profile

The stability of this compound is a critical consideration for its storage and use in experimental settings. The primary sites of potential degradation are the purine ring and the thioether linkage.

pH Stability

The stability of the purine ring can be pH-dependent. Hydrolysis of the glycosidic bond in purine nucleosides is a known degradation pathway, particularly in acidic conditions.[5] While this compound is not a nucleoside, the purine ring itself can be susceptible to acid-catalyzed degradation. The tert-butyl group at the N7 position of a 6-chloropurine has been shown to be labile in the presence of aqueous mineral acids.[6]

Oxidative Stability

The thiol group of 6-mercaptopurine can be oxidized to form disulfide-linked dimers or further oxidized to sulfinic and sulfonic acids.[7][8] The thioether linkage in this compound is generally more resistant to oxidation than a thiol. However, strong oxidizing agents can still oxidize the sulfur atom to a sulfoxide and then to a sulfone.

Photostability

Many purine analogs are sensitive to light. It is recommended to protect solutions of this compound from light to prevent potential photodegradation.

Storage Recommendations

-

Solid Form: Store in a cool, dry, and dark place. A crystalline solid form is generally expected to be stable for years when stored at -20°C.[3]

-

In Solution: Stock solutions in anhydrous organic solvents like DMSO are expected to be stable for several months when stored at -80°C.[9] Aqueous solutions, even with co-solvents, are not recommended for long-term storage and should ideally be prepared fresh.[3] Repeated freeze-thaw cycles should be avoided.[9]

Table 2: Predicted Stability and Degradation Pathways of this compound

| Condition | Predicted Stability | Potential Degradation Pathway(s) |

| Acidic pH | Potentially Unstable | Hydrolysis of the purine ring. |

| Neutral pH | Likely Stable | |

| Basic pH | Likely Stable | Hydrolysis of 6-mercaptopurine riboside has been observed in basic medium.[5] |

| Exposure to Air/Oxygen | Moderately Stable | Slow oxidation of the thioether to sulfoxide and sulfone. |

| Exposure to Strong Oxidants | Unstable | Rapid oxidation of the thioether. |

| Exposure to Light | Potentially Unstable | Photodegradation. |

| Elevated Temperature | Moderately Stable | Accelerated degradation via hydrolysis and oxidation. |

Experimental Protocols

The following are generalized protocols for determining the solubility and stability of a novel compound like this compound.

Solubility Determination: Shake-Flask Method

This is a standard method for determining equilibrium solubility.

Caption: Workflow for HPLC-based stability testing.

Methodology:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Dilute the stock solution into various aqueous buffers (e.g., pH 3, 7, 9) to the desired final concentration. Ensure the final concentration of the organic solvent is low to minimize its effect on stability.

-

For photostability, expose a set of samples to a controlled light source (e.g., a photostability chamber) while keeping a control set in the dark.

-

For thermal stability, incubate samples at different temperatures (e.g., 4 °C, 25 °C, 40 °C).

-

At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each condition.

-

Immediately analyze the aliquots by a stability-indicating HPLC method. This method should be able to separate the parent compound from any potential degradation products.

-

Quantify the peak area of the parent compound at each time point.

-

Plot the percentage of the remaining parent compound versus time to determine the degradation kinetics.

Predicted Signaling Pathways and Mode of Action

The biological activity of this compound is predicted to be related to the pathways affected by 6-mercaptopurine. 6-MP is a prodrug that is metabolized to thioguanine nucleotides (TGNs). These TGNs are incorporated into DNA and RNA, leading to cytotoxicity. Additionally, 6-MP and its metabolites inhibit de novo purine synthesis.

Predicted Metabolic Activation and Mechanism of Action

Caption: Predicted metabolic pathway and mechanism of action.

It is plausible that this compound may act as a prodrug that is metabolized to 6-mercaptopurine. The thioether linkage could be cleaved in vivo by enzymatic or chemical processes. Alternatively, the intact molecule may possess its own unique biological activities.

Conclusion

While direct experimental data for this compound is not yet available, a predictive understanding of its solubility and stability can be formulated based on the well-characterized properties of its structural analog, 6-mercaptopurine. It is anticipated that this compound will be a lipophilic compound with poor aqueous solubility but good solubility in organic solvents. Its stability will be influenced by pH, light, and oxidizing conditions. The provided experimental protocols offer a starting point for the empirical determination of these crucial physicochemical parameters. This guide aims to facilitate further research and development of this and other novel purine analogs.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. selleckchem.com [selleckchem.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Improvement of aqueous solubility and rectal absorption of 6-mercaptopurine by addition of sodium benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The stability of 6-mercaptopurine riboside in neutral and basic medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and pH-dependent stability of purine-6-sulfenic acid, a putative reactive metabolite of 6-thiopurine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

A Technical Guide to Sulfur-Containing Purine Derivatives: Metabolism, Mechanisms, and Methodologies

Authored for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of sulfur-containing purine derivatives, commonly known as thiopurines. These compounds, including the clinically vital drugs azathioprine, 6-mercaptopurine, and 6-thioguanine, are foundational in the treatment of autoimmune diseases, cancers, and in preventing organ transplant rejection. This document details their complex metabolic pathways, multifaceted mechanisms of action, and provides detailed protocols for their synthesis and biological evaluation.

Core Concepts and Mechanisms of Action

Thiopurines are purine analogues that function as prodrugs, requiring intracellular metabolic activation to exert their therapeutic effects.[1] The parent drug, azathioprine (AZA), is a prodrug that is rapidly converted non-enzymatically to 6-mercaptopurine (6-MP).[2][3] From 6-MP, the metabolic pathway branches, leading to distinct classes of active metabolites responsible for both therapeutic efficacy and potential toxicity.

The primary mechanisms of action are:

-

Immunosuppression via T-Cell Apoptosis: The key immunosuppressive effect is mediated by 6-thioguanine nucleotides (6-TGNs).[4] Specifically, the metabolite 6-thioguanine triphosphate (6-TGTP) binds to the small GTPase, Rac1.[4][5] This binding prevents the activation of Rac1, which is a critical step in T-lymphocyte proliferation and survival signaling.[4][5] The inhibition of Rac1 signaling ultimately converts a co-stimulatory signal into an apoptotic one, leading to the targeted death of activated T-cells.[4][6]

-

Cytotoxicity via Nucleic Acid Incorporation: 6-TGNs, particularly 6-thioguanine-deoxyribose-triphosphate, are incorporated into DNA and RNA during replication.[7][8] This incorporation acts as a false nucleotide, disrupting nucleic acid synthesis and triggering the mismatch repair system, which can lead to cell cycle arrest and apoptosis.[3][5] This mechanism is central to their use as anti-cancer agents, particularly in leukemias.[7][9]

-

Inhibition of de novo Purine Synthesis: A separate class of metabolites, the 6-methylmercaptopurine ribonucleotides (6-MMPRs), are potent inhibitors of de novo purine synthesis, further contributing to the antiproliferative effects of these drugs.[10] However, high levels of 6-MMPRs are also associated with hepatotoxicity.[11]

-

Antiviral Activity via the Unfolded Protein Response (UPR): Certain thiopurines, such as 6-thioguanine (6-TG) and its riboside 6-thioguanosine (6-TGo), have demonstrated antiviral activity against enveloped viruses like influenza A.[12][13] They achieve this by selectively disrupting the synthesis and maturation of viral glycoproteins, which triggers a host cell stress pathway known as the Unfolded Protein Response (UPR).[12][13][14] Activation of the UPR impedes viral replication.[12][13]

The metabolism of thiopurines is significantly influenced by genetic polymorphisms in key enzymes. Thiopurine S-methyltransferase (TPMT) and Nudix hydrolase 15 (NUDT15) are crucial for metabolizing thiopurines.[15][16][17] Individuals with reduced or absent activity of these enzymes are at a high risk of severe, life-threatening bone marrow suppression due to the accumulation of cytotoxic 6-TGNs.[16][18] Therefore, pharmacogenetic testing is often recommended before initiating therapy.[17][18]

Signaling Pathways and Experimental Workflows

Visualizing the Molecular Pathways

The following diagrams, generated using the DOT language, illustrate the core metabolic and signaling pathways of thiopurines, along with key experimental workflows.

Caption: Metabolic activation pathway of thiopurines.

Caption: Thiopurine-induced T-cell apoptosis via Rac1 inhibition.

Caption: Experimental workflow for Therapeutic Drug Monitoring (TDM).

References

- 1. researchgate.net [researchgate.net]

- 2. 6-Mercaptopurine monohydrate synthesis - chemicalbook [chemicalbook.com]

- 3. Progress of small molecular inhibitors in the development of anti-influenza virus agents [thno.org]

- 4. immunogenetics.nl [immunogenetics.nl]

- 5. Synthesis of 6-Thioguanine and 2, 6-Diaminopurine Nucleosides and Nucleotides from Adenine Counterparts via a Facile Rearrangement in the Base Portion (Nucleosides and Nucleotides. XIX) [jstage.jst.go.jp]

- 6. US2800473A - Method of making 6-mercaptopurine - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. discover.nci.nih.gov [discover.nci.nih.gov]

- 9. "In vitro" azathioprine-induced changes in peripheral T cell apoptosis and IFN-γ production associate with drug response in patients with Crohn's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | The Hypothiocyanite and Amantadine Combination Treatment Prevents Lethal Influenza A Virus Infection in Mice [frontiersin.org]

- 11. Thiopurines Activate an Antiviral Unfolded Protein Response That Blocks Influenza A Virus Glycoprotein Accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Tioguanine - Wikipedia [en.wikipedia.org]

- 14. mdpi.com [mdpi.com]

- 15. Characterisation of autophagy induction by the thiopurine drugs azathioprine, mercaptopurine and thioguanine in THP-1 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 16. CN1690058A - Process for preparing thioguanine - Google Patents [patents.google.com]

- 17. m.youtube.com [m.youtube.com]

- 18. researchgate.net [researchgate.net]

The Dawn of a New Class of Molecules: A Technical Guide to the Discovery and History of 6-Substituted Purines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery and history of 6-substituted purines, a class of molecules that has had a profound impact on both plant biology and human health. From their foundational role as cytokinins, regulating plant growth and development, to their emergence as potent inhibitors of key enzymes in human disease, this document traces the scientific journey that unveiled their diverse biological activities. This guide details the seminal experiments, presents key quantitative data, and provides the experimental protocols that were instrumental in the development of this important class of compounds.

A Foundation in Purine Chemistry: The Precursors to Discovery

The story of 6-substituted purines is built upon the foundational work of the German chemist Emil Fischer. In 1884, Fischer coined the term "purine" (from purum uricum, meaning pure uric acid) to describe the parent compound of a class of bicyclic nitrogenous heterocycles.[1][2] His groundbreaking work, which earned him the Nobel Prize in Chemistry in 1902, involved the elucidation of the structure of uric acid, caffeine, and other related compounds.[2][3] Fischer's crowning achievement in this area was the first successful synthesis of purine itself in 1898, starting from uric acid isolated from kidney stones.[1] This pioneering work in purine chemistry laid the essential groundwork for the later discovery and synthesis of its many substituted derivatives.

The Discovery of Kinetin: A Serendipitous Unveiling of a New Class of Plant Hormones

The mid-20th century saw a surge of interest in the chemical factors that regulate plant growth. At the University of Wisconsin, Madison, Professor Folke Skoog and his team were investigating substances that could stimulate cell division (cytokinesis) in plant tissue cultures.[4] A breakthrough came in the early 1950s when Carlos O. Miller, a postdoctoral researcher in Skoog's lab, was working to identify the elusive cell division factor.

A pivotal observation was that autoclaved herring sperm DNA could potently stimulate the growth of tobacco pith callus tissue, whereas freshly prepared DNA had no effect.[4] This suggested that a breakdown product of the DNA was the active component. For months, Miller worked to isolate and identify this substance. Through a series of extractions, precipitations, and chromatography, a highly active crystalline substance was finally isolated.[5]

In 1956, the structure of this potent cell division-promoting factor was identified as 6-furfurylaminopurine, and it was given the trivial name "kinetin" due to its ability to induce cytokinesis.[6] This marked the discovery of the first of a new class of plant hormones, which would later be named "cytokinins" by Skoog.[7]

Experimental Workflow: The Path to Kinetin's Discovery

The discovery of kinetin was a multi-step process involving bioassays, chemical fractionation, and structural elucidation. The general workflow is outlined below.

The Skoog and Miller Experiments: Quantifying the Auxin-Cytokinin Interplay

A cornerstone of plant physiology was established in 1957 with the publication of Skoog and Miller's seminal paper detailing the quantitative interaction between auxins and cytokinins in regulating organogenesis in tobacco callus cultures.[8] They demonstrated that the ratio of these two plant hormones, rather than their absolute concentrations, determined the developmental fate of the cultured tissues.[8]

High auxin-to-cytokinin ratios promoted root formation, while high cytokinin-to-auxin ratios led to shoot development.[8] Intermediate ratios resulted in the proliferation of undifferentiated callus.[8] These findings provided a fundamental principle for plant tissue culture and micropropagation that remains central to the field today.

Quantitative Data: Auxin and Cytokinin Ratios in Tobacco Callus Culture

The following table summarizes the key findings from Skoog and Miller's 1957 paper, illustrating the effect of varying concentrations of indole-3-acetic acid (IAA), an auxin, and kinetin on the growth and differentiation of tobacco pith callus.

| IAA Concentration (mg/L) | Kinetin Concentration (mg/L) | Observed Growth and Differentiation |

| 2.0 | 0.02 | Abundant root formation, limited callus growth |

| 2.0 | 0.2 | Callus growth with some root formation |

| 2.0 | 0.5 | Good callus growth, no organ formation |

| 2.0 | 1.0 | Excellent callus growth, no organ formation |

| 0.02 | 1.0 | Formation of shoots and leafy stems |

| 0.0 | 0.2 | Slight cell enlargement, no growth |

| 2.0 | 0.0 | Some callus growth, no sustained proliferation |

Data compiled from the findings of Skoog and Miller (1957).[8]

Beyond Kinetin: The Synthesis and Application of Other 6-Substituted Purines

The discovery of kinetin spurred the synthesis of a wide array of other 6-substituted purines to explore their biological activities. One of the most notable is 6-benzylaminopurine (BAP), a synthetic cytokinin first synthesized and tested in the laboratories of Folke Skoog.[9] BAP is widely used in agriculture and horticulture to improve fruit set and quality, and to extend the post-harvest life of green vegetables.[9]

From Plants to People: 6-Substituted Purines in Human Health

The biological significance of 6-substituted purines extends far beyond the plant kingdom. In the latter half of the 20th century, researchers began to uncover their potent effects on human cells, leading to their investigation as therapeutic agents for a variety of diseases.

Cyclin-Dependent Kinase (CDK) Inhibition and Cancer Research

A major breakthrough in the therapeutic application of 6-substituted purines came with the discovery of their ability to inhibit cyclin-dependent kinases (CDKs), a family of enzymes crucial for the regulation of the cell cycle.[4] Aberrant CDK activity is a hallmark of many cancers, making them a prime target for drug development.

Olomoucine and roscovitine (also known as seliciclib) are two 6-substituted purine analogues that were among the first potent and selective CDK inhibitors to be identified. These compounds act as competitive inhibitors at the ATP-binding site of CDKs, particularly CDK1, CDK2, CDK5, and CDK7, thereby arresting the cell cycle and inducing apoptosis in cancer cells.[4] Roscovitine has undergone clinical trials for the treatment of various cancers.[4]

The following table presents the half-maximal inhibitory concentrations (IC50) for a selection of 6-substituted purines against CDK2, illustrating the structure-activity relationships that have been explored in the development of these compounds as potential anticancer agents.

| Compound | 6-Substituent | IC50 for CDK2 (μM) |

| R-Roscovitine | (R)-(1-ethyl-2-hydroxyethyl)amino | 0.073 |

| Olomoucine | Hydroxymethylpropylamino | >1 |

| 6-Benzylaminopurine (BAP) | Benzylamino | Not a potent CDK inhibitor |

| Compound 5a | Phenyl | 0.31 |

| Compound 11c | 4-aminobenzylamino | 0.11 |

| Compound 11l | 4-(4-methylpiperazin-1-yl)benzylamino | 0.019 |

| Compound 73 | [1,1'-biphenyl]-3-yl | 0.044 |

Data compiled from multiple sources.

Anti-Aging Effects on Human Cells

Kinetin has also been shown to possess remarkable anti-aging properties in human cells. Studies on human diploid fibroblasts have demonstrated that the addition of kinetin to the culture medium can delay the onset of several age-related cellular characteristics. These include changes in cell morphology, growth rate, and the accumulation of lipofuscin, an age-related pigment. Kinetin is now a common ingredient in many cosmetic and dermatological products for its ability to improve skin texture and reduce the appearance of fine lines and wrinkles.

The following table summarizes the observed effects of different concentrations of kinetin on human skin cells.

| Kinetin Concentration (µM) | Observed Effects on Human Skin Cells |

| 40-200 | Delays the onset of age-related characteristics in fibroblasts. |

| 100 | 36% reduction in UVB-induced thymine dimer formation in keratinocytes. |

| 20-80 | Dose-dependent downregulation of UVB-induced matrix metalloproteinase (MMP) expression in fibroblasts. |

| >200 | Cytotoxicity observed in HaCaT keratinocytes. |

Signaling Pathways

Cytokinin Signaling in Plants

The cytokinin signal transduction pathway in plants is a multi-step phosphorelay system analogous to the two-component signaling systems found in bacteria. The core pathway involves three main components: histidine kinase receptors, histidine phosphotransfer proteins, and response regulators.

Experimental Protocols

Tobacco Pith Callus Bioassay for Cytokinin Activity

This protocol is a generalized procedure based on the methods developed by Skoog and Miller for assessing cytokinin activity.

1. Media Preparation (Murashige and Skoog Medium, 1962)

-

Prepare Murashige and Skoog (MS) basal medium containing macronutrients, micronutrients, vitamins, and myo-inositol.

-